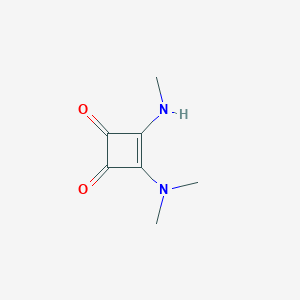
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols is described, which shares a similar backbone to the compound of interest . Another paper discusses the asymmetric synthesis of bicyclic glutamic acid derivatives, which, while not the same, involves complex organic synthesis techniques that could be applicable . Additionally, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involves selective transformations and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride" is often determined using techniques such as NMR spectroscopy and X-ray crystallography. For example, the absolute configurations of synthesized azabicyclo compounds were assigned based on detailed NMR analysis and X-ray data . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of structurally related compounds can provide insights into the potential chemical reactions of the compound . For instance, the stability and reactivity of hydroxy-1-aminoindans are discussed, highlighting how the position and orientation of functional groups affect their chemical behavior . This information can be extrapolated to understand the reactivity of the hydrochloride salt of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure and reactivity. The paper on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides a comprehensive analysis of its properties, including elemental analysis, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These techniques could similarly be applied to analyze the physical and chemical properties of "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride".
Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
Spectroscopic characterization and crystallography are essential techniques for identifying and understanding the molecular structure of chemical compounds. For instance, comprehensive chemical characterization of cathinone derivatives, including spectroscopic (NMR, infrared spectroscopy) and crystallographic studies, provides critical data for their identification. This approach is valuable for compounds structurally similar to "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride," enabling researchers to verify compound purity and structural integrity (Kuś et al., 2016).
Pharmacological ApplicationsResearch into the pharmacological applications of related compounds focuses on understanding their interactions with biological systems. For example, acyclic analogs of vesamicol were investigated for their potential to inhibit vesicular acetylcholine transport, demonstrating the importance of structural features for biological activity (Efange et al., 1991). Such studies highlight the potential therapeutic applications of compounds with similar structural characteristics to "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride."
Organic Synthesis
The synthesis and characterization of novel compounds provide insights into their potential applications in various fields, including materials science and drug development. For instance, research on the synthesis of poly (ethylene glycol) diesters with various amino acid hydrochlorides using dicyclohexyl carbodiimide as a coupling agent showcases the versatility of such compounds in creating biologically relevant materials (Lele et al., 1999). This illustrates the broader applicability of compounds structurally related to "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride" in synthesizing new materials and bioconjugates.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or comes into contact with skin . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-3-9-4-6-10(7-5-9)11(2,13)8-12;/h9-10,13H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXFMYDKBVZWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)


![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)


![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)